1,4-Bis(trimethylsiloxy)benzene
Overview
Description
1,4-Bis(trimethylsiloxy)benzene is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. This compound serves as a fundamental building block in the synthesis of complex molecules and materials.
Synthesis Analysis
1,4-Bis(trimethylsiloxy)benzene can be synthesized through several methods. One approach involves the functionalization of 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions to introduce bromo-, boryl-, and stannyl-functional groups, providing pathways to further chemical modifications (Reus et al., 2012).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(trimethylsiloxy)benzene has been determined through crystallization and spectroscopic analysis, revealing a conformation with C1 symmetry where the trimethylsiloxy groups are twisted around the benzene ring axis (Bock et al., 1994).
Chemical Reactions and Properties
1,4-Bis(trimethylsiloxy)benzene undergoes various chemical reactions, including polymerization and functionalization processes. It serves as a precursor in the synthesis of complex polymers and materials with high thermal stability and specific physical properties (Dittmer et al., 1989).
Physical Properties Analysis
The physical properties of 1,4-Bis(trimethylsiloxy)benzene and its derivatives, such as solubility, melting point, and thermal stability, have been extensively studied. These properties are crucial for its application in material science and organic synthesis (Lehr et al., 2013).
Chemical Properties Analysis
1,4-Bis(trimethylsiloxy)benzene exhibits a range of chemical properties, including reactivity towards electrophiles and nucleophiles, which make it a versatile compound in organic synthesis. Its chemical behavior is essential for the development of new synthetic methodologies and materials (Liu & Tidwell, 1995).
Scientific Research Applications
Silicon Carbide Coating Development
- Scientific Field: Material Science
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a precursor for developing silicon carbide coating .
- Methods of Application: The application involves a plasma-assisted chemical vapor deposition (CVD) process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
Quantitative NMR (qNMR) Spectroscopy
- Scientific Field: Analytical Chemistry
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
- Methods of Application: The compound is used in the NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
Quantitation of Small Organic Molecules
- Scientific Field: Organic Chemistry
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as an internal standard for the quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .
- Methods of Application: The compound is used in the 1H NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
Safety And Hazards
Future Directions
TMSB has recently received attention because of its stability under normal conditions, its volatility, its chlorine-free nature, and its ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable and economic coating material, especially in nuclear applications .
properties
IUPAC Name |
trimethyl-(4-trimethylsilyloxyphenoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYYIZODAWMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305236 | |
Record name | 1,4-Bis(trimethylsiloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trimethylsiloxy)benzene | |
CAS RN |
2117-24-0 | |
Record name | 1,4-Bis(trimethylsiloxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(trimethylsiloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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